

Application Notes and Protocols for In Vivo Imaging with Sulfo-Cy5-TCO

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5-TCO is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a trans-cyclooctene (TCO) moiety. It is a key component in a powerful bioorthogonal chemistry strategy known as the tetrazine-TCO ligation, which is based on the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction is exceptionally fast and specific, allowing for the covalent labeling of targets in complex biological systems, including living animals, without interfering with native biochemical processes.[1]

This application note provides detailed protocols and supporting data for the use of **Sulfo-Cy5-TCO** in a two-step pretargeted in vivo imaging workflow in animal models. This strategy decouples the targeting and imaging steps to enhance signal-to-background ratios and reduce the circulation time of the imaging agent.[2][3]

Principle of Pretargeted In Vivo Imaging

The pretargeted imaging approach involves two sequential administrations:

Targeting Moiety: An antibody, or other targeting ligand, conjugated to a tetrazine (Tz)
molecule is administered first. This conjugate is allowed to accumulate at the target site (e.g.,
a tumor) and clear from systemic circulation.



 Imaging Probe: Subsequently, the small, rapidly clearing Sulfo-Cy5-TCO probe is administered. It quickly and specifically reacts (in vivo "click" reaction) with the tetrazinemodified targeting molecule at the target site, enabling high-contrast fluorescence imaging.

Physicochemical and Spectral Properties of Sulfo-Cy5-TCO

A summary of the key properties of **Sulfo-Cy5-TCO** is provided in the table below.

Property	Value	Reference
Molecular Formula	C46H62N4O12S3	BroadPharm
Molecular Weight	959.2 g/mol	BroadPharm
Excitation Maximum (λex)	~647 nm	BroadPharm
Emission Maximum (λem)	~665 nm	BroadPharm
Extinction Coefficient	250,000 cm-1 M-1	BroadPharm
Solubility	Water, DMSO, DMF	BroadPharm
Reactive Group	trans-cyclooctene (TCO)	BroadPharm
Reaction Partner	Tetrazine (Tz)	[1]

Quantitative Data for In Vivo Pretargeted Imaging

The following tables provide representative quantitative data compiled from studies utilizing the TCO-tetrazine pretargeting strategy. These values can serve as a baseline for experimental design.

Table 1: Representative Biodistribution of TCO-Conjugated Antibody (24-72h post-injection)



Organ/Tissue	Percent Injected Dose per Gram (%ID/g) (Mean ± SD)
Tumor	10.7 ± 2.5
Blood	5.5 ± 1.8
Liver	3.8 ± 1.2
Spleen	7.8 ± 2.1
Kidney	2.5 ± 0.8
Lung	3.1 ± 1.0
Muscle	1.2 ± 0.4

Note: Data is compiled and representative of typical antibody biodistribution from multiple sources.[4]

Table 2: Representative Biodistribution of Tetrazine-Cy5

Probe (1-4h post-injection in pretargeted model)

Organ/Tissue	Percent Injected Dose per Gram (%ID/g) (Mean ± SD)	
Tumor	4.2 ± 1.1	
Blood	1.5 ± 0.6	
Liver	2.1 ± 0.7	
Spleen	1.8 ± 0.5	
Kidney	10.5 ± 3.2 (major clearance route)	
Lung	1.9 ± 0.6	
Muscle	0.8 ± 0.3	

Note: Data is synthesized based on clearance patterns of small molecule tetrazine probes and Cy5-labeled agents.



Table 3: In Vivo Performance Metrics

Parameter	Typical Value	Significance
Tumor-to-Muscle Ratio	4:1 to 13:1	Indicates target-specific signal enhancement.
Tumor-to-Blood Ratio	> 2.5:1	Demonstrates clearance of unbound probe and good contrast.
In Vivo TCO Stability (on mAb)	~75% intact after 24h	Sufficient stability for the pretargeting window.
Tetrazine Probe Clearance Half-life	< 15 minutes (alpha phase)	Rapid clearance of unbound probe minimizes background.

Experimental Protocols

Protocol 1: Preparation and Administration of Tetrazine- Antibody Conjugate

This protocol provides a general guideline for the administration of a tetrazine-modified antibody to tumor-bearing mice.

Materials:

- Tetrazine-conjugated antibody (Tz-mAb)
- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- Sterile phosphate-buffered saline (PBS), pH 7.4
- Syringes and needles for intravenous injection

Procedure:

- · Reconstitution and Dosing:
 - Reconstitute the lyophilized Tz-mAb in sterile PBS to a final concentration of 1-5 mg/mL.



- The typical dose for a targeting antibody is in the range of 5-10 mg/kg body weight. For a 20g mouse, this corresponds to 100-200 μg of Tz-mAb.
- Administration:
 - Administer the calculated dose of Tz-mAb solution to each mouse via intravenous (tail vein) injection.
- Incubation and Clearance:
 - Allow the Tz-mAb to circulate, accumulate at the tumor site, and clear from non-target tissues. The optimal pretargeting interval is typically between 24 and 72 hours. This timing should be optimized based on the specific pharmacokinetics of the antibody used.

Protocol 2: In Vivo Imaging with Sulfo-Cy5-TCO

This protocol describes the administration of **Sulfo-Cy5-TCO** and subsequent fluorescence imaging.

Materials:

- Sulfo-Cy5-TCO
- Mice previously administered with Tz-mAb
- Sterile PBS, pH 7.4
- In vivo fluorescence imaging system (e.g., IVIS, Pearl) with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).
- Anesthesia (e.g., isoflurane)

Procedure:

- Sulfo-Cy5-TCO Preparation:
 - Prepare a stock solution of Sulfo-Cy5-TCO in sterile PBS or another suitable buffer.



 Dilute the stock solution to the final desired concentration for injection. A typical dose might be in the range of 1-5 molar equivalents relative to the injected antibody dose. For example, if 100 μg (approx. 0.67 nmol) of a 150 kDa antibody was injected, a 3-fold molar excess would be approximately 2 nmol of Sulfo-Cy5-TCO.

Administration:

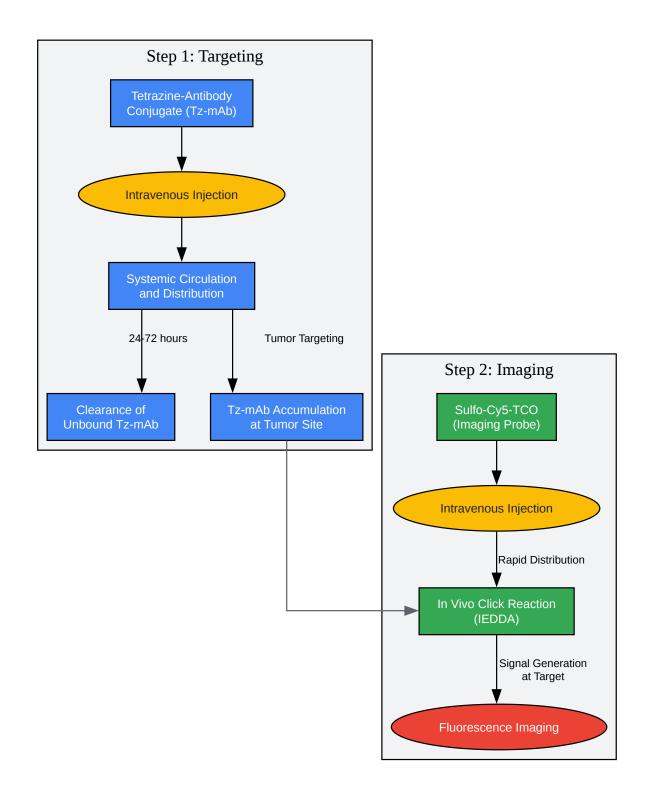
- At the end of the pretargeting interval (24-72 hours after Tz-mAb injection), administer the Sulfo-Cy5-TCO solution to the mice, typically via intravenous injection.
- In Vivo Fluorescence Imaging:
 - Anesthetize the mice at various time points post-Sulfo-Cy5-TCO injection (e.g., 1, 4, 8, and 24 hours).
 - Acquire whole-body fluorescence images using the in vivo imaging system with the appropriate excitation and emission filters for Cy5.
 - Include a control group of mice that received the Tz-mAb but no Sulfo-Cy5-TCO to assess tissue autofluorescence, and another control group that received only Sulfo-Cy5-TCO to assess non-specific accumulation.

Data Analysis:

- Quantify the fluorescence intensity (e.g., radiant efficiency or photon flux) in the region of interest (ROI) over the tumor and in a non-target tissue region (e.g., contralateral muscle).
- Calculate the tumor-to-background ratio at each time point to determine the optimal imaging window.
- Ex Vivo Analysis (Optional):
 - After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).
 - Image the excised organs using the fluorescence imaging system to confirm the in vivo biodistribution results and obtain more precise quantification of probe accumulation.



Visualizations Signaling Pathway and Experimental Workflow

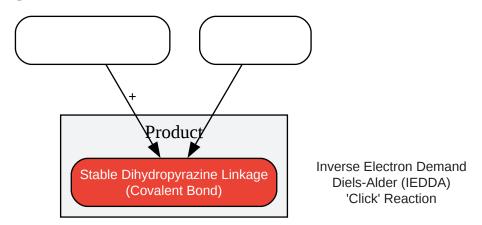




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Caption: Workflow for pretargeted in vivo fluorescence imaging.

Bioorthogonal Reaction Mechanism



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Caption: The inverse electron demand Diels-Alder (IEDDA) reaction.

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